molecular formula C22H25NO3S B12205309 [(4-Pentyloxynaphthyl)sulfonyl]benzylamine

[(4-Pentyloxynaphthyl)sulfonyl]benzylamine

Cat. No.: B12205309
M. Wt: 383.5 g/mol
InChI Key: WCTXBEYAKQQHID-UHFFFAOYSA-N
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Description

[(4-Pentyloxynaphthyl)sulfonyl]benzylamine is an organic compound that features a benzylamine group attached to a sulfonyl group, which is further connected to a naphthyl ring substituted with a pentyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Pentyloxynaphthyl)sulfonyl]benzylamine typically involves the following steps:

    Formation of the Naphthyl Sulfonyl Chloride: The initial step involves the sulfonylation of 4-pentyloxynaphthalene using chlorosulfonic acid to form 4-pentyloxynaphthyl sulfonyl chloride.

    Amination Reaction: The sulfonyl chloride is then reacted with benzylamine in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the sulfonylation step and automated systems for the amination reaction to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(4-Pentyloxynaphthyl)sulfonyl]benzylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by the resonance stabilization of the benzylic carbocation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) in methanol.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfonates.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of substituted benzylamines or naphthyl derivatives.

Scientific Research Applications

[(4-Pentyloxynaphthyl)sulfonyl]benzylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of [(4-Pentyloxynaphthyl)sulfonyl]benzylamine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The benzylamine moiety can interact with various receptors, influencing signaling pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler analog with a benzyl group attached to an amine.

    Sulfonylbenzylamine: A compound with a sulfonyl group attached to a benzylamine.

    Naphthylsulfonylbenzylamine: A compound with a naphthyl ring attached to a sulfonylbenzylamine.

Uniqueness

[(4-Pentyloxynaphthyl)sulfonyl]benzylamine is unique due to the presence of the pentyloxy group on the naphthyl ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H25NO3S

Molecular Weight

383.5 g/mol

IUPAC Name

N-benzyl-4-pentoxynaphthalene-1-sulfonamide

InChI

InChI=1S/C22H25NO3S/c1-2-3-9-16-26-21-14-15-22(20-13-8-7-12-19(20)21)27(24,25)23-17-18-10-5-4-6-11-18/h4-8,10-15,23H,2-3,9,16-17H2,1H3

InChI Key

WCTXBEYAKQQHID-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCC3=CC=CC=C3

Origin of Product

United States

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